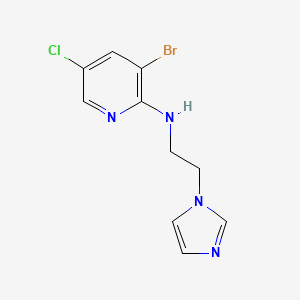
5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-chloro-2-[(4-pyridinylthio)methyl]benzaldehyde and has the chemical formula C12H8ClNO2S.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been synthesized as a potential anticancer agent. It has also been studied for its potential use as an antibacterial and antifungal agent. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde is not well understood. However, it is believed to exert its biological activity by interacting with specific targets in the cells. In the case of its potential use as an anticancer agent, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. In addition, it has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death. In vivo studies have shown that this compound has low toxicity and can be safely administered to animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde is its potential use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, leading to a change in its fluorescence properties. This makes it a useful tool for the detection of metal ions in biological samples. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde. One potential direction is the further investigation of its potential use as an anticancer agent. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is the development of new fluorescent probes based on this compound for the detection of metal ions. Finally, the synthesis of new analogs of this compound with improved properties is another area of future research.
Synthesemethoden
The synthesis of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde involves the reaction of 5-chloro-2-formylbenzoic acid with 4-pyridinylthiomethyl chloride in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
5-chloro-2-pyridin-4-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-1-2-12(9(7-10)8-15)16-11-3-5-14-6-4-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWODPUAOFANTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)SC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)
![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)


![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)
![1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)




![2-[(5-Chloro-2-fluorophenyl)methyl-methylamino]butanoic acid](/img/structure/B6645881.png)
![2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide](/img/structure/B6645885.png)

![2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile](/img/structure/B6645894.png)